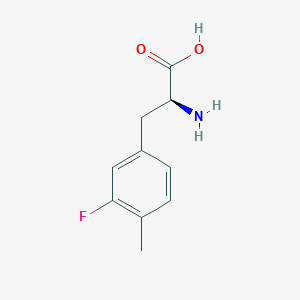
(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid, commonly referred to as a fluorinated amino acid, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a fluorinated aromatic side chain, which enhances its interaction with biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C10H12FNO2
- Molecular Weight: 199.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom in the aromatic ring is believed to enhance binding affinity and specificity, making it a valuable tool for studying enzyme-substrate interactions and receptor modulation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes by mimicking natural substrates, leading to competitive inhibition.
- Receptor Modulation: It can modulate receptor activity, potentially influencing signaling pathways involved in various physiological processes.
1. Enzyme-Substrate Interaction Studies
Research indicates that this compound can be utilized in studies examining enzyme-substrate interactions due to its structural properties that resemble natural amino acids. This allows for the exploration of kinetic parameters and binding affinities.
2. Pharmacological Potential
The compound has been investigated for its potential as a precursor in the synthesis of biologically active peptides. Its unique structure may impart specific pharmacological properties that could be exploited in drug development.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The biological activity of this compound can also be compared with similar compounds to understand its unique properties better.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (2S)-2-amino-3-(4-chlorophenyl)propanoic acid | Chlorine instead of fluorine | Lower binding affinity than fluorinated analogs |
| (2S)-2-amino-3-(3-bromophenyl)propanoic acid | Bromine instead of fluorine | Moderate activity; less stable than fluorinated versions |
Properties
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNDIMQYVVGMX-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














